PEG7 Spacer: A Defined Length for Optimized PROTAC Ternary Complex Formation
The 7-unit PEG spacer in Azido-PEG7-NHS ester provides a specific spatial distance, which is critical for inducing productive ubiquitination. A study on Retro-2-based PROTACs demonstrated that varying PEG linker length (from PEG2 to PEG6) directly modulates degradation activity, with shorter linkers (PEG2) completely blocking protein biosynthesis and longer linkers showing different potencies [1]. This underscores that the precise length of the PEG7 spacer (~26 Å) is a key determinant of biological outcome, differentiating it from shorter (e.g., PEG4) or longer (e.g., PEG8) analogs, which may fail to induce optimal ternary complex geometry for a given target pair [2].
| Evidence Dimension | Linker Length-Dependent Degradation Activity |
|---|---|
| Target Compound Data | PEG7 spacer (approx. 26 Å end-to-end) |
| Comparator Or Baseline | PEG2 linker (shorter) vs. PEG6 linker (longer) in PROTACs |
| Quantified Difference | PEG2 linkers completely blocked protein biosynthesis from 1 μM to 30 μM, while PEG3-PEG6 linkers exhibited distinct, length-dependent degradation profiles [1]. |
| Conditions | In vitro protein biosynthesis assay in cells using Retro-2-based PROTACs. |
Why This Matters
This demonstrates that linker length is a tunable parameter for optimizing target degradation, and the PEG7 spacer offers a specific geometry not provided by PEG4 or PEG8, which is crucial for procurement when screening PROTAC candidates.
- [1] Troup, R. I., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 284, 117193. View Source
- [2] Bricelj, A., et al. (2022). Targeted AURKA degradation: towards new therapeutic agents for neuroblastoma. ChemRxiv. Preprint. View Source
